molecular formula C9H11N3O3 B187722 2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide CAS No. 20580-47-6

2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide

Cat. No. B187722
CAS RN: 20580-47-6
M. Wt: 209.2 g/mol
InChI Key: ICHSLEPUZVJIRS-UHFFFAOYSA-N
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Description

2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide (HMPA) is an organic compound that has been studied extensively in academic research for its potential applications in a variety of fields. HMPA is a hydrazine derivative of an acetamide, and is a white crystalline solid at room temperature. It is soluble in water, methanol, ethanol, and other organic solvents. Its chemical formula is C7H10N2O2, and it has a molecular weight of 154.17 g/mol.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide involves the reaction of 4-methoxybenzoyl chloride with hydrazine hydrate to form 4-methoxybenzohydrazide, which is then reacted with oxalyl chloride to form 2-hydrazino-2-oxoacetamide. This compound is then reacted with 4-methoxyaniline to obtain the final product.

Starting Materials
4-methoxybenzoyl chloride, hydrazine hydrate, oxalyl chloride, 4-methoxyaniline

Reaction
Step 1: Reaction of 4-methoxybenzoyl chloride with hydrazine hydrate to form 4-methoxybenzohydrazide., Step 2: Reaction of 4-methoxybenzohydrazide with oxalyl chloride to form 2-hydrazino-2-oxoacetamide., Step 3: Reaction of 2-hydrazino-2-oxoacetamide with 4-methoxyaniline to obtain 2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide.

Mechanism Of Action

2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide is an electrophilic reagent that can react with nucleophiles to form a variety of products. It is typically used as a catalyst in organic reactions, and can be used to form a variety of products, including amides, imides, and nitriles. It can also be used to form polymers, and has been used in the synthesis of polyesters, polyamides, and polyurethanes.

Biochemical And Physiological Effects

2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide has been studied for its potential biochemical and physiological effects. It has been shown to act as an antioxidant, and has been found to inhibit the production of reactive oxygen species. It has also been found to have anti-inflammatory and anti-angiogenic effects, and has been shown to inhibit the growth of cancer cells. Additionally, 2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide has been shown to have neuroprotective effects, and has been studied for its potential applications in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize, and is stable in aqueous solutions. Additionally, it is soluble in a variety of organic solvents, making it easy to use in a variety of reactions. However, 2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide can be toxic if ingested, and should be handled with care in the laboratory.

Future Directions

2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide has a variety of potential applications in academic research, and future research should focus on exploring these applications further. For example, further research should be conducted to explore the potential applications of 2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide in the development of new drug molecules, as well as its potential applications in materials science. Additionally, further research should be conducted to explore the potential biochemical and physiological effects of 2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide, as well as its potential applications in the treatment of neurodegenerative diseases. Finally, further research should be conducted to explore the potential toxicity of 2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide, and to develop methods for safely handling it in the laboratory.

Scientific Research Applications

2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide has been studied extensively in academic research for its potential applications in a variety of fields. It has been used as a reagent in organic synthesis, as an analytical tool, and in the development of new drug molecules. It has also been used in the synthesis of various polymers and as a catalyst in organic reactions. In addition, 2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide has been studied for its potential applications in biochemistry, pharmacology, and materials science.

properties

IUPAC Name

2-hydrazinyl-N-(4-methoxyphenyl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-15-7-4-2-6(3-5-7)11-8(13)9(14)12-10/h2-5H,10H2,1H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHSLEPUZVJIRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364864
Record name 2-Hydrazinyl-N-(4-methoxyphenyl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydrazinyl-N-(4-methoxyphenyl)-2-oxoacetamide

CAS RN

20580-47-6
Record name 2-Hydrazinyl-N-(4-methoxyphenyl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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